molecular formula C19H21N3O5 B10983803 3,4,5-trimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

3,4,5-trimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B10983803
M. Wt: 371.4 g/mol
InChI Key: ULDAGRPNTJYWLX-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound with a molecular formula of C19H23N3O5. This compound is characterized by the presence of multiple methoxy groups and a benzimidazole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with appropriate benzimidazole derivatives under specific conditions. One common method includes the use of 3,4,5-trimethoxybenzoyl chloride as an intermediate, which reacts with 2-(methoxymethyl)-1H-benzimidazole in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,4,5-trimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4,5-trimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide apart from similar compounds is its unique combination of methoxy and benzimidazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research applications .

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide

InChI

InChI=1S/C19H21N3O5/c1-24-10-17-21-13-6-5-12(9-14(13)22-17)20-19(23)11-7-15(25-2)18(27-4)16(8-11)26-3/h5-9H,10H2,1-4H3,(H,20,23)(H,21,22)

InChI Key

ULDAGRPNTJYWLX-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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